Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-
Overview
Description
Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- (Acetamide) is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in organic synthesis and a useful reagent for a variety of reactions. Acetamide is also used in the pharmaceutical industry for the production of drugs and other compounds.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : New acetamide derivatives, including those similar to the specified compound, have been synthesized. These compounds' structures were established using various spectroscopic methods, such as MS, IR, CHN, and NMR spectral data (Wang, Li, Dong, & Dong, 2010).
Crystal Structure and DFT Studies : Research on the title compound N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide revealed its crystal structure through X-ray crystallographic studies. Density functional theory (DFT) calculations were also performed to understand its properties (Gautam, Gautam, & Chaudhary, 2013).
Biological Applications and Activity
Antiplasmodial Properties : Some novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides demonstrated potential in vitro antiplasmodial properties. Their activity against Plasmodium falciparum was evaluated, and their molecular docking indicated a possible mode of action against the parasite (Mphahlele, Mmonwa, & Choong, 2017).
Anticancer Activity : Certain 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, structurally related to the specified compound, were studied for their anticancer activity. Some of these compounds showed significant growth inhibition against various cancer cell lines (Karaburun et al., 2018).
Additional Research Areas
Antibacterial Agents : Derivatives of fluorine-substituted amino-1,2,4-triazines, structurally related to the specified compound, were synthesized and evaluated for their antibacterial properties. Some of these compounds showed activity against various bacterial strains (Alharbi & Alshammari, 2019).
Herbicidal Activity : Novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives were synthesized and showed effective herbicidal activities against dicotyledonous weeds (Wu et al., 2011).
properties
IUPAC Name |
N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-7(18)8-2-3-9-5-11(6-10(9)4-8)17-12(19)13(14,15)16/h2-4,11H,5-6H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFZPIWBJCMATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CC(C2)NC(=O)C(F)(F)F)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437767 | |
Record name | Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
601487-87-0 | |
Record name | Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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